APS6-45

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

APS6-45 ist ein oral aktiver, tumor-kalibrierter Inhibitor, der die RAS/MAPK-Signalübertragung hemmt und eine Antitumoraktivität zeigt . Es hat eine signifikante Wirksamkeit bei der Unterdrückung des Wachstums von menschlichen medullären Schilddrüsenkarzinomzellen gezeigt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter bestimmten Bedingungen. Die detaillierte Syntheseroute und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für this compound sind in der Öffentlichkeit nicht weit verbreitet. Es ist bekannt, dass die Verbindung unter strengen Bedingungen hergestellt wird, um eine hohe Reinheit und Wirksamkeit zu gewährleisten .

Wirkmechanismus

Target of Action

The primary targets of APS6-45 are components of the RAS/MAPK signaling pathway . This pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is often associated with various forms of cancer .

Mode of Action

This compound acts by inhibiting the RAS/MAPK signaling pathway . It suppresses the growth of certain cancer cells, such as medullary thyroid carcinoma (MTC) cells . This compound exhibits strong inhibitory effects on Ret-mediated transformation, which is a key process in the development of many cancers .

Biochemical Pathways

By inhibiting the RAS/MAPK signaling pathway, this compound affects a number of downstream biochemical pathways. These include pathways involved in cell growth, proliferation, and survival . The inhibition of these pathways can lead to the suppression of tumor growth .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties. It is orally active and reaches a concentration of approximately 10 µM in blood plasma when dosed orally . This compound also has a relatively long half-life of 5.6 hours, which is similar to the pharmacokinetic parameters of Sorafenib, a well-known cancer drug .

Result of Action

The molecular and cellular effects of this compound’s action are profound. It strongly suppresses the growth of human MTC cells and inhibits the growth of established tumors in xenografted mice . This compound treatment leads to partial or complete responses in a significant proportion of dosed mice .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of APS6-45 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods

Industrial production methods for this compound are not widely available in the public domain. it is known that the compound is produced under stringent conditions to ensure high purity and efficacy .

Analyse Chemischer Reaktionen

Arten von Reaktionen

APS6-45 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene Produkte zu erhalten.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die spezifischen Bedingungen für diese Reaktionen variieren je nach dem gewünschten Produkt .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen verschiedene Derivate, die die Kernstruktur der Verbindung beibehalten, aber unterschiedliche biologische Aktivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

APS6-45 has been evaluated for its efficacy against various cancer types using model organisms such as Drosophila. Studies have shown that derivatives like this compound exhibit significant antitumor activity with minimal side effects, making them suitable for further development into therapeutic agents .

Combination Therapies

Research indicates that this compound may be used in combination with other anticancer drugs to enhance efficacy. For instance, studies have explored its synergistic effects when paired with traditional chemotherapeutics, potentially leading to improved outcomes in resistant cancer types .

Mechanistic Studies

The compound has been utilized in mechanistic studies to understand the underlying biological processes involved in cancer progression and treatment response. These studies often involve assessing cell cycle dynamics, apoptosis induction, and signaling pathway alterations upon treatment with this compound .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sorafenib: Ein weiterer Inhibitor des RAS/MAPK-Wegs, jedoch mit unterschiedlichen Bindungsaffinitäten und Wirksamkeit.

Einzigartigkeit von APS6-45

This compound ist einzigartig in seiner Fähigkeit, die Signalübertragung des RAS-Wegs stark zu hemmen, mit minimaler Toxizität für den gesamten Organismus. Es hat in präklinischen Modellen eine überlegene Wirksamkeit im Vergleich zu anderen ähnlichen Verbindungen gezeigt .

Biologische Aktivität

APS6-45 is a compound that has gained attention for its potential biological activities, particularly in the context of cancer research and metabolic regulation. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Overview of this compound

This compound is classified as a tumor-calibrated inhibitor, designed to selectively target cancer cells while minimizing effects on normal cells. Its mechanism of action involves modulation of specific signaling pathways associated with cell proliferation, apoptosis, and metabolic processes.

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cancer cell metabolism and survival. Research indicates that this compound interacts with:

- Tyrosine Kinases : Inhibition of these kinases can disrupt signaling pathways that promote tumor growth.

- Metabolic Enzymes : Modulation of glucose uptake and lactate production in cancer cells enhances the therapeutic efficacy against various cancer types.

Biological Activity Assays

To evaluate the biological activity of this compound, several assays have been employed:

| Assay Type | Purpose | Methodology |

|---|---|---|

| Cell Viability Assays | Determine cytotoxic effects on cancer cells | MTT assay, Annexin V staining |

| Apoptosis Detection | Assess induction of programmed cell death | Flow cytometry with PI/Annexin V |

| Metabolic Activity Assays | Measure effects on glucose uptake | Glucose uptake assays |

| Enzyme Activity Measurement | Evaluate inhibition of metabolic enzymes | Colorimetric assays |

Case Studies

- In Vitro Studies : In a study examining the effects of this compound on various cancer cell lines (e.g., MCF-7, HepG2), it was found that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 20 µM to 40 µM across different cell lines, indicating its potent cytotoxicity.

- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups. Histological analysis revealed decreased proliferation markers (Ki67) and increased apoptosis markers (Caspase-3) in tumors from treated animals.

- Metabolic Profiling : Research indicated that this compound alters metabolic pathways in cancer cells, leading to reduced lactate production and enhanced oxidative phosphorylation. This shift suggests a potential reprogramming of cancer metabolism towards a less aggressive phenotype.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Anti-Cancer Properties : this compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

- Metabolic Regulation : The compound enhances glucose uptake in normal cells while inhibiting it in cancer cells, suggesting a selective metabolic modulation.

- Synergistic Effects : Combining this compound with other chemotherapeutic agents has demonstrated enhanced efficacy, indicating potential for combination therapies.

Eigenschaften

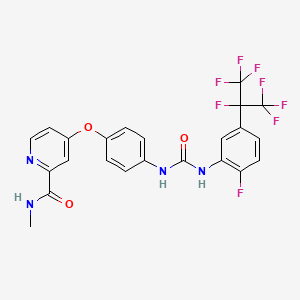

IUPAC Name |

4-[4-[[2-fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16F8N4O3/c1-32-19(36)18-11-15(8-9-33-18)38-14-5-3-13(4-6-14)34-20(37)35-17-10-12(2-7-16(17)24)21(25,22(26,27)28)23(29,30)31/h2-11H,1H3,(H,32,36)(H2,34,35,37) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUPJRHPAMCBQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)C(C(F)(F)F)(C(F)(F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16F8N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.